molecular formula C17H17NO4 B11098430 N-(4-methoxyphenyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(4-methoxyphenyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11098430
M. Wt: 299.32 g/mol
InChI Key: GLHDRMKSCUHTPU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a benzodioxine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be achieved through a multi-step process. One common method involves the condensation of 4-methoxyaniline with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxyphenyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-oxo-3-phenylprop-1-en-1-yl)phenoxyacetamide
  • N-(4-methoxyphenyl)sulfonyl-D-alanine
  • 4-methoxyamphetamine

Uniqueness

N-(4-methoxyphenyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its benzodioxine ring system, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C17H17NO4/c1-18(12-7-9-13(20-2)10-8-12)17(19)16-11-21-14-5-3-4-6-15(14)22-16/h3-10,16H,11H2,1-2H3

InChI Key

GLHDRMKSCUHTPU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

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